molecular formula C14H12O2S B091846 Phenyl styryl sulfone CAS No. 16212-06-9

Phenyl styryl sulfone

Cat. No. B091846
CAS RN: 16212-06-9
M. Wt: 244.31 g/mol
InChI Key: DNMCCXFLTURVLK-VAWYXSNFSA-N
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Description

Phenyl styryl sulfone (PSS) is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, odorless, and tasteless solid with a melting point of about 130°C and a boiling point of about 180°C. PSS is a highly reactive compound, and is used in the synthesis of various chemical compounds, including pharmaceuticals, dyes, and pigments. PSS has also been used in various laboratory experiments, such as in the synthesis of polymers, in the preparation of nanomaterials, and in the analysis of biomolecules.

Scientific Research Applications

  • Application in Organic Synthesis : Phenyl vinyl sulfones, including phenyl styryl sulfone, have been used in Heck-type reactions. These compounds react with Pd(OAc)2 to form styryl sulfoxides and sulfones, demonstrating their utility in organic synthesis (García Ruano, Alemán, & Garcı́a Paredes, 2006).

  • Investigation in Mass Spectrometry : The gas phase ion chemistry of styryl sulfoxides and sulfones, which includes this compound, has been studied. These compounds show a variety of rearrangement reactions in mass spectrometry, illustrating their relevance in analytical chemistry (Kinstle & Oliver, 1972).

  • Neuroprotective Agent Research : this compound derivatives have been researched for their neuroprotective effects, particularly in Parkinson’s disease. These compounds, including a novel class of styryl sulfones, have shown antioxidative and anti-neuroinflammatory properties (Guo et al., 2021).

  • Use in Battery Technology : Phenyl vinyl sulfone, a related compound, has been used as an electrolyte additive to improve the performance of lithium-rich cathode materials in batteries. This application demonstrates its potential in enhancing energy storage technologies (Zheng et al., 2016).

  • Anticancer Research : New styryl sulfone compounds, which likely include this compound derivatives, have been synthesized and evaluated for their anti-proliferative activity in cancer research. Some of these compounds have shown significant tumor growth inhibition in animal models (Vedula et al., 2003).

Safety and Hazards

Phenyl styryl sulfone can cause serious eye irritation and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The field of sulfone synthesis, including phenyl styryl sulfone, is seeing significant advancements. There is a focus on developing more sustainable methods of synthesis, including the use of photo- and electrochemical methods . Furthermore, the potential applications of sulfones in various fields, including as drugs, agrochemicals, or functional materials, are being explored .

properties

IUPAC Name

[(E)-2-(benzenesulfonyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMCCXFLTURVLK-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16212-06-9, 5418-11-1
Record name (E)-(2-Phenylethenyl)sulphonylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl styryl sulfone
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Record name Phenyl styryl sulfone
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Record name Phenyl trans-Styryl Sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is phenyl trans-styryl sulfone typically synthesized?

A: One efficient synthesis method is the Heck reaction. Arenediazonium salts react with phenyl vinyl sulfone in the presence of a palladium catalyst to yield phenyl trans-styryl sulfone derivatives. This method offers mild and neutral conditions compared to traditional anionic condensation routes. [] You can find more details on the specific reaction conditions and yields in the research by [Bandyopadhyay et al. (1995)]. []

Q2: What are the advantages of using phenyl trans-styryl sulfone in organic synthesis?

A: Phenyl trans-styryl sulfone is a Michael acceptor, making it a valuable reagent in organic synthesis. For instance, it participates in Michael additions with secondary nitroalkanes. [] This reactivity allows for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules.

Q3: Has phenyl trans-styryl sulfone been explored in photoredox catalysis?

A: Yes, research shows that colloidal cadmium sulfide (CdS) quantum dots (QDs) can photocatalyze a carbon-carbon coupling reaction between 1-phenylpyrrolidine (PhPyr) and phenyl trans-styryl sulfone using visible light. [] This reaction proceeds without a sacrificial oxidant, reductant, or co-catalyst, highlighting the potential of phenyl trans-styryl sulfone in sustainable chemistry.

Q4: How does modifying the structure of phenyl trans-styryl sulfone affect its reactivity?

A: Substitutions on the phenyl rings can significantly influence the reactivity of phenyl trans-styryl sulfone. For example, in cyclopropanation reactions with phenacylsulfonium ylides, the presence and position of substituents on the phenyl rings of both the sulfone and the ylide impact the reaction yield. []

Q5: Are there any studies investigating the mechanism of reactions involving phenyl trans-styryl sulfone?

A: Yes, electrochemical techniques combined with mass spectrometry have been employed to understand reaction mechanisms. For example, [Wang et al. (2022)] [] investigated the electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines using phenyl trans-styryl sulfone. Their research identified short-lived radical intermediates, shedding light on the reaction pathway.

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